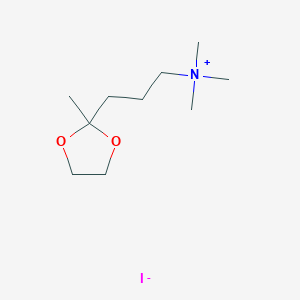
1H-Indole, 1-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-dodecyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a dodecyl group to the indole nucleus enhances its hydrophobicity, making it useful in various applications.
Preparation Methods
The synthesis of 1H-Indole, 1-dodecyl- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . For the dodecyl substitution, a nucleophilic substitution reaction can be employed, where the indole is treated with a dodecyl halide in the presence of a base . Industrial production methods often involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 1-dodecyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indole, 1-dodecyl- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-dodecyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes . For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . Additionally, its hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially altering membrane dynamics and function .
Comparison with Similar Compounds
1H-Indole, 1-dodecyl- can be compared with other indole derivatives such as:
1H-Indole, 1-methyl-: This compound has a shorter alkyl chain, making it less hydrophobic and potentially less effective in applications requiring membrane interaction.
1H-Indole, 1-ethyl-: Similar to the methyl derivative, the ethyl group provides moderate hydrophobicity but does not match the dodecyl group’s properties.
1H-Indole, 1-hexyl-: With a longer chain than methyl and ethyl but shorter than dodecyl, it offers intermediate properties.
The uniqueness of 1H-Indole, 1-dodecyl- lies in its long hydrophobic chain, which enhances its interaction with lipid membranes and its potential as a versatile bioactive compound .
Properties
CAS No. |
89590-64-7 |
|---|---|
Molecular Formula |
C20H31N |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-dodecylindole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-13-17-21-18-16-19-14-11-12-15-20(19)21/h11-12,14-16,18H,2-10,13,17H2,1H3 |
InChI Key |
SHOVGCMSECPWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


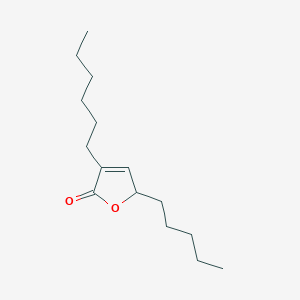
methanone](/img/structure/B14399616.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
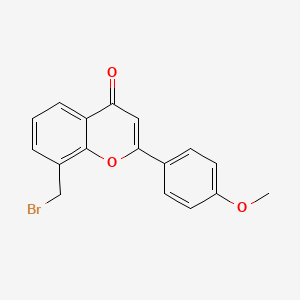

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
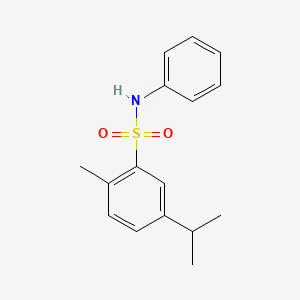
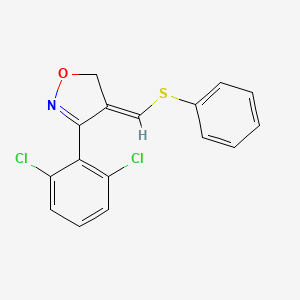
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
